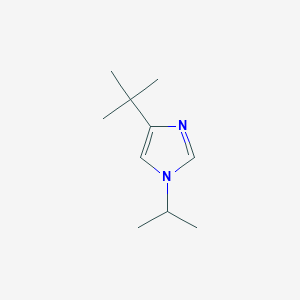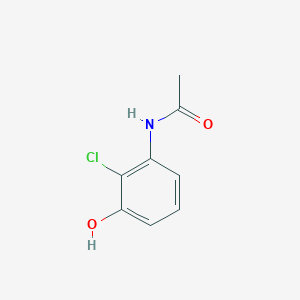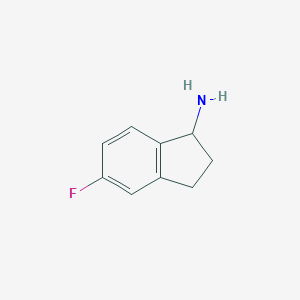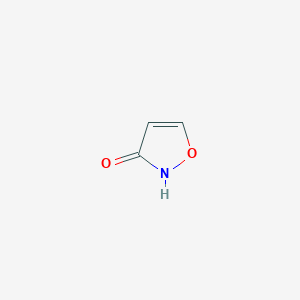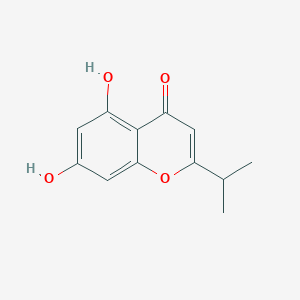
5,7-Dihydroxy-2-isopropylchromone
Vue d'ensemble
Description
5,7-Dihydroxy-2-isopropylchromone is a chromone derivative, a class of compounds known for their diverse biological activities. Chromones are naturally occurring in various plants and have been the subject of numerous chemical studies due to their medicinal properties and complex chemical behavior.
Synthesis Analysis
The synthesis of chromone derivatives can be complex, involving multiple steps and various chemical reactions. In the case of 5-hydroxy-2-isopropyl-7-methoxychromone, a related compound, it was prepared from 2',4',6'-trihydroxyacetophenone, indicating a multi-step synthetic route that may involve protection and deprotection of hydroxyl groups, as well as the introduction of the isopropyl and methoxy groups at specific positions on the chromone skeleton .
Molecular Structure Analysis
The molecular structure of chromone derivatives is characterized by a benzopyran nucleus, which consists of a benzene ring fused to a pyran ring. The specific substitution pattern on the chromone core, such as the presence of hydroxyl and isopropyl groups, can significantly influence the chemical and physical properties of the molecule. X-ray crystallography can be used to determine the precise three-dimensional arrangement of atoms within these molecules, as demonstrated in the study of a complex spiro[furan-2,3'-indole] derivative .
Chemical Reactions Analysis
Chromone derivatives can undergo various chemical reactions, including recyclization and condensation. For instance, isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates reacted with N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones to yield spiro compounds with a complex heterocyclic structure . These reactions are often catalyzed by bases or acids and can lead to the formation of new rings and the introduction of additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromone derivatives like 5,7-Dihydroxy-2-isopropylchromone are influenced by their molecular structure. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, affecting solubility and melting points. The electron-impact mass spectrometric studies of related compounds provide insights into their fragmentation patterns, which are crucial for understanding their stability and reactivity under various conditions . Additionally, computational studies such as DFT calculations can predict various properties, including the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and nonlinear optical properties, which are essential for the design of new materials and drugs .
Applications De Recherche Scientifique
Chromone Glycosides and Coagulant Activity
5,7-Dihydroxy-2-isopropylchromone, identified in the aerial parts of Hypericum japonicum, has been studied for its coagulant activity in in vitro tests. This research suggests potential therapeutic applications in coagulation-related disorders (Wu et al., 1998).
Neuroprotective and Anti-inflammatory Effects
This compound has been evaluated for its neuroprotective effects using a model of corticosterone-induced PC12 cell injury. Additionally, its anti-inflammatory activity was assessed in lipopolysaccharide-induced RAW 264.7 cells, indicating its potential in neurological and inflammatory disorders (Xia et al., 2022).
Antimycobacterial Activity
Isolated from Chromolaena odorata, 5,7-Dihydroxy-2-isopropylchromone demonstrated moderate antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis and related bacterial infections (Suksamrarn et al., 2004).
Neuroprotection Against Oxidative Stress and Apoptosis
A study focusing on the neuroprotective effect of 5,7-Dihydroxychromone against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells revealed its potential in treating neurodegenerative diseases. The study highlights the activation of the Nrf2/ARE signaling pathway as a mechanism for this protective effect (Kim et al., 2015).
Antibacterial and Antioxidant Activities
Compounds including 5,7-Dihydroxy-2-isopropylchromone, isolated from the endophytic fungus Xylomelasma sp., were assessed for their antibacterial and antioxidant properties. These findings suggest its potential in the development of natural antibacterial and antioxidant agents (Lai et al., 2019).
Safety And Hazards
Orientations Futures
While there is limited information available on the future directions of research involving 5,7-Dihydroxy-2-isopropylchromone, it is worth noting that compounds isolated from Hypericum seniawinii, including 5,7-Dihydroxy-2-isopropylchromone, have been evaluated for their neuroprotective effect and anti-inflammatory activity . This suggests potential avenues for future research.
Propriétés
IUPAC Name |
5,7-dihydroxy-2-propan-2-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-2-isopropylchromone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



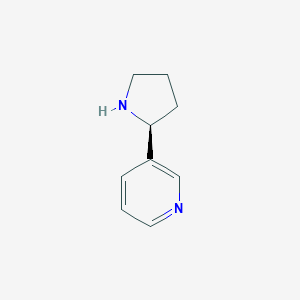
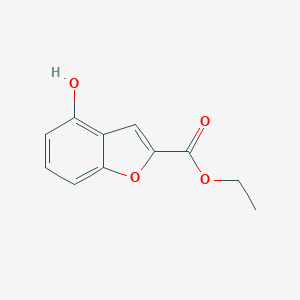
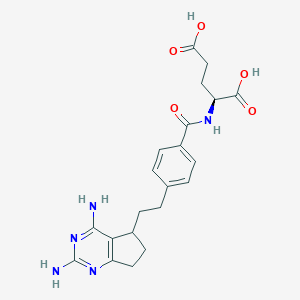
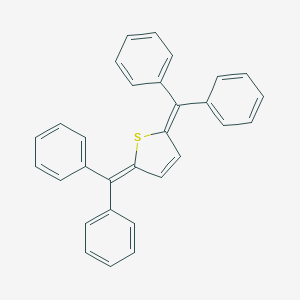
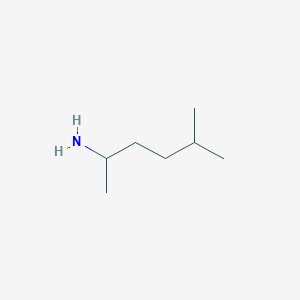
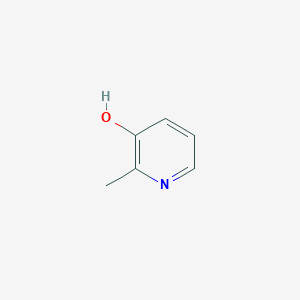
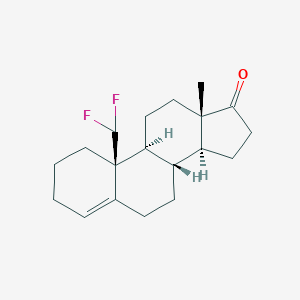
![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
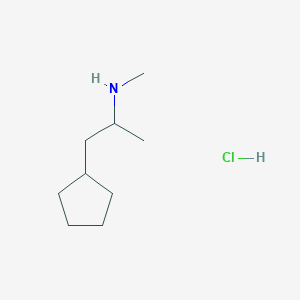
![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)
